molecular formula C17H20N4O2S B4760693 N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide

N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No. B4760693
M. Wt: 344.4 g/mol
InChI Key: NKLPNPHDHDTZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide, commonly known as MTDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTDP is a thiadiazole derivative that has been synthesized through various methods and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of MTDP is not fully understood, but it is believed to act on multiple targets in the body. MTDP has been shown to inhibit the activity of acetylcholinesterase, which can improve cognitive function. It also inhibits the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins in cancer cells. MTDP has also been shown to activate the Nrf2 pathway, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
MTDP has been shown to have several biochemical and physiological effects in the body. It can improve cognitive function by increasing the levels of acetylcholine in the brain. It can also reduce oxidative stress and inflammation by activating the Nrf2 pathway. In cancer cells, MTDP can inhibit the activity of matrix metalloproteinases, which can prevent the breakdown of extracellular matrix proteins and inhibit cancer cell migration and invasion.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for lab experiments, including its stability and low toxicity. It can be easily synthesized and purified, making it a suitable compound for in vitro and in vivo studies. However, one of the limitations of MTDP is its poor solubility in water, which can make it difficult to administer in animal studies.

Future Directions

There are several future directions for the research on MTDP. One direction is to study its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to study its potential as a drug candidate and optimize its pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of MTDP and its effects on different targets in the body.

Scientific Research Applications

MTDP has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and cardiovascular diseases. In neurology, MTDP has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In oncology, MTDP has been shown to inhibit the growth of cancer cells in vitro and in vivo. In cardiovascular diseases, MTDP has been shown to have anti-inflammatory and anti-oxidative stress effects, which can help prevent the development of atherosclerosis.

properties

IUPAC Name

N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-3-4-14(22)18-17-20-19-16(24-17)12-9-15(23)21(10-12)13-7-5-11(2)6-8-13/h5-8,12H,3-4,9-10H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLPNPHDHDTZNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)C2CC(=O)N(C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
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N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
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N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
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N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
Reactant of Route 5
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide
Reactant of Route 6
N-{5-[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}butanamide

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